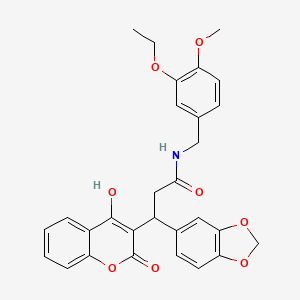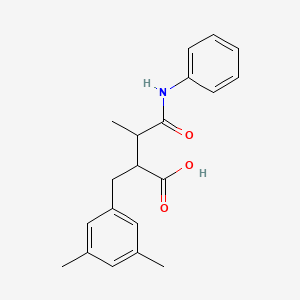![molecular formula C15H16ClN5O3 B11045169 ethyl {2-[N'-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11045169.png)
ethyl {2-[N'-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {2-[N’-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a hydroxyl group and an ethyl acetate moiety, along with a carbamimidamido group attached to a chlorophenyl ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[N’-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxyl group at the 6-position. The carbamimidamido group is then attached to the 2-position of the pyrimidine ring, and finally, the ethyl acetate moiety is introduced.
Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Hydroxylation: The hydroxyl group can be introduced using a hydroxylation reaction, often employing reagents like hydrogen peroxide or osmium tetroxide.
Carbamimidamido Group Attachment: This step involves the reaction of the pyrimidine derivative with 4-chlorophenyl isocyanate to form the carbamimidamido group.
Esterification: The final step is the esterification of the compound with ethyl acetate, typically using an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {2-[N’-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl {2-[N’-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl {2-[N’-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl {2-[N’-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate can be compared with other similar compounds, such as:
Ethyl {2-[N’-(4-bromophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl {2-[N’-(4-methylphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate: Contains a methyl group instead of chlorine, potentially altering its chemical properties and interactions.
Ethyl {2-[N’-(4-nitrophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate: The presence of a nitro group can significantly change its reactivity and biological effects.
These comparisons highlight the uniqueness of ethyl {2-[N’-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate in terms of its specific substituents and their impact on the compound’s overall properties and applications.
Eigenschaften
Molekularformel |
C15H16ClN5O3 |
|---|---|
Molekulargewicht |
349.77 g/mol |
IUPAC-Name |
ethyl 2-[2-[(E)-[amino-(4-chloroanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C15H16ClN5O3/c1-2-24-13(23)8-11-7-12(22)20-15(19-11)21-14(17)18-10-5-3-9(16)4-6-10/h3-7H,2,8H2,1H3,(H4,17,18,19,20,21,22) |
InChI-Schlüssel |
IDNDKLSGJYYTGR-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-2-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11045092.png)
![N-(4-methoxyphenyl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}acetamide](/img/structure/B11045100.png)


![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11045118.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045128.png)
![8,10-Diamino-7-propyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11045136.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045142.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045147.png)
![4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11045148.png)

![2-[4-(But-2-ynoyl)piperazin-1-YL]-NN-diethylacetamide](/img/structure/B11045160.png)